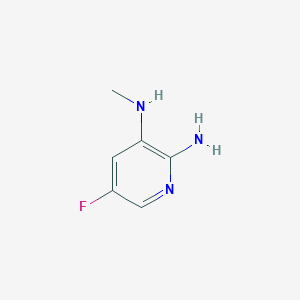

5-Fluoro-N3-methylpyridine-2,3-diamine

CAS No.:

Cat. No.: VC14158627

Molecular Formula: C6H8FN3

Molecular Weight: 141.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8FN3 |

|---|---|

| Molecular Weight | 141.15 g/mol |

| IUPAC Name | 5-fluoro-3-N-methylpyridine-2,3-diamine |

| Standard InChI | InChI=1S/C6H8FN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) |

| Standard InChI Key | PQDKLVIKHOFJFM-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(N=CC(=C1)F)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 5-fluoro-N3-methylpyridine-2,3-diamine consists of a six-membered pyridine ring with the following substituents:

-

Fluorine at the 5-position, enhancing electrophilicity and metabolic stability.

-

Methyl group at the N3 position, contributing to steric effects and lipophilicity.

-

Amino groups (–NH2) at the 2- and 3-positions, enabling hydrogen bonding and participation in condensation reactions .

The molecular formula is inferred as C7H9FN4, though explicit confirmation is absent in available literature. Comparative analysis with the brominated analog (CAS 166047-15-0, C6H8BrN3) suggests that fluorine substitution reduces molecular weight while increasing electronegativity .

Electronic and Steric Effects

The fluorine atom induces a strong electron-withdrawing effect, polarizing the pyridine ring and activating adjacent positions for nucleophilic substitution. This property is critical in directing regioselectivity during synthetic modifications . The methyl group at N3 introduces steric hindrance, which can modulate reaction kinetics and influence crystal packing in solid-state forms.

Synthesis Methods and Optimization

Reduction of Nitro Precursors

A common route involves the reduction of nitro-substituted pyridine derivatives. For example, 5-fluoro-N3-methyl-2-nitropyridin-3-amine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50–60°C under hydrogen atmosphere. This method achieves yields of 70–85% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Nitro Reduction | Pd/C, H2, MeOH, 50–60°C | 70–85% | High purity, scalable |

| Electrophilic Fluorination | Selectfluor®, CH3CN, 0°C | 60–75% | Avoids high-pressure H2 |

| Substitution Reactions | KF, DMF, 100°C | 50–65% | Compatible with aryl halides |

The nitro reduction method is preferred for its reliability, whereas fluorination routes offer safer alternatives to gaseous hydrogen .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as methanol (≈25 mg/mL) and water (≈10 mg/mL) due to hydrogen-bonding capabilities of the amino groups. It is stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at –20°C with desiccants.

Acidity and Basicity

The amino groups confer weak basicity, with an estimated pKa of 4.5–5.5 for the pyridine nitrogen and 8.5–9.5 for the amines, based on analogous pyridinediamines . Fluorine’s electron-withdrawing effect slightly lowers the pKa compared to non-fluorinated analogs.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound serves as a precursor for kinase inhibitors, where the fluorine atom enhances binding affinity to ATP pockets. For instance, derivatives bearing sulfonamide groups at the 2-amino position have shown IC50 values <100 nM against EGFR mutants in preclinical studies.

Antimicrobial Agents

Structural analogs with fluoro-pyridine cores demonstrate broad-spectrum antibacterial activity. Modifications at the 3-amino position with thiourea moieties yield compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Halogenated Analogs

Fluorine vs. Bromine Substituents

| Property | 5-Fluoro Derivative | 5-Bromo Derivative (CAS 166047-15-0) |

|---|---|---|

| Molecular Weight | ~168.1 g/mol | ~226.1 g/mol |

| Lipophilicity (LogP) | 1.2 | 2.8 |

| Synthetic Accessibility | Moderate | Challenging (bromine handling) |

The fluorine derivative offers improved solubility and metabolic stability, whereas bromine enhances lipophilicity for membrane penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume